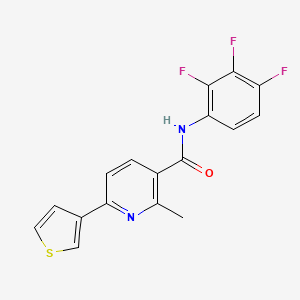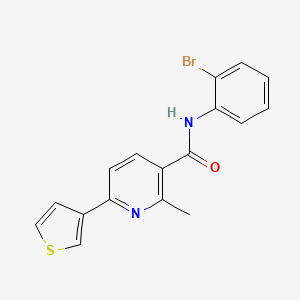
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide, also known as CFMTI, is a compound that has gained attention in scientific research due to its potential therapeutic applications. CFMTI belongs to the class of thiazole compounds and has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties.
Mechanism of Action
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been shown to have a good safety profile in animal studies.
Advantages and Limitations for Lab Experiments
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a good safety profile. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties in animal models. However, 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been shown to exhibit anti-inflammatory and analgesic properties in animal models of arthritis, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in cancer therapy. 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its effectiveness in humans. Additionally, research is needed to improve the solubility and pharmacokinetic properties of 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide to enhance its effectiveness in vivo.
Synthesis Methods
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 2-fluoroaniline to form 2-(2-chlorophenyl)-N-(2-fluorophenyl) acetamide. This intermediate is then reacted with thiosemicarbazide to form 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide.
Scientific Research Applications
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been found to exhibit anti-inflammatory and analgesic properties in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and cancer.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c1-21(14-9-5-4-8-13(14)19)17(22)15-10-20-16(23-15)11-6-2-3-7-12(11)18/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJWGEHOEGNYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1F)C(=O)C2=CN=C(S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(2-fluorophenyl)-N-methyl-1,3-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid](/img/structure/B7683433.png)
![(2S)-1-[2-(5-fluoro-2-methoxyphenyl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683445.png)
![4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid](/img/structure/B7683453.png)

![1-[2-(5-Fluoro-2-methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7683461.png)
![(3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol](/img/structure/B7683464.png)
![N-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)thiophene-2-carboxamide](/img/structure/B7683474.png)
![4-[(2-methoxyphenyl)methyl]-N-(2-methyl-1,3-benzoxazol-6-yl)piperidine-1-carboxamide](/img/structure/B7683477.png)

![1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide](/img/structure/B7683484.png)

![5-[(dimethylamino)methyl]-N-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]furan-2-carboxamide](/img/structure/B7683493.png)
![N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline](/img/structure/B7683501.png)
![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7683517.png)